Weaker Si–I Bond vs. Si–Cl Bond Enables Lower Activation Energy Reactions
Triiodosilane possesses a significantly weaker silicon-halogen bond (Si–I: 234 kJ/mol) compared to its chlorine analog, trichlorosilane (Si–Cl: 398 kJ/mol) [1]. This 164 kJ/mol difference in bond dissociation energy is a key factor in its enhanced reactivity for condensation reactions and as a silicon source.
| Evidence Dimension | Silicon-Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | 234 kJ/mol |
| Comparator Or Baseline | Trichlorosilane: 398 kJ/mol |
| Quantified Difference | 164 kJ/mol (Si–I bond is 41% weaker than Si–Cl bond) |
| Conditions | Literature values for bond dissociation energy. |
Why This Matters
The weaker bond allows triiodosilane to react under milder conditions, enabling synthetic pathways and low-temperature deposition processes that are inaccessible to trichlorosilane.
- [1] Baudler, M., Arndt, U., & Grenz, D. (1988). Synthese und Eigenschaften von tert-Butyltriiodsilan [Synthesis and Properties of tert-Butyltriiodosilane]. Zeitschrift für Naturforschung B, 43(8), 1020-1022. https://doi.org/10.1515/znb-1988-0818 View Source
